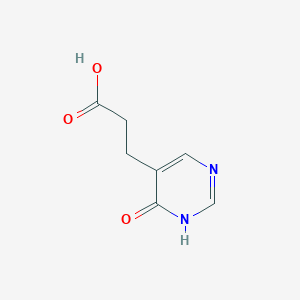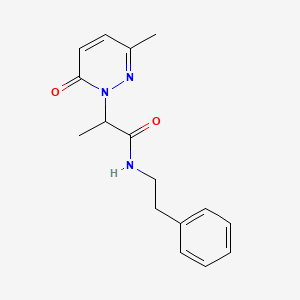
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction sequence starting from readily available starting materials. A plausible synthetic route may include the formation of the dihydroisoquinoline unit, followed by coupling with a purine derivative. Reaction conditions often require anhydrous solvents, controlled temperatures, and catalysts to facilitate coupling and subsequent functional group modifications.
Industrial Production Methods: Industrial production may scale up the laboratory synthesis processes, employing high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield. Purification is usually performed through advanced chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxyethyl group under oxidative conditions.
Reduction: Reduction of the dihydroisoquinoline unit to isoquinoline.
Substitution: Nucleophilic substitution reactions at the purine core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to the corresponding isoquinoline derivative.
Substitution: Functionalized purine derivatives.
4. Scientific Research Applications: This compound has broad applications across several domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
Mechanism: The compound exerts its effects through interaction with specific molecular targets, potentially involving binding to enzymes or receptors.
Molecular Targets and Pathways: It may influence signaling pathways by modulating enzyme activity or receptor function, depending on its structural configuration and functional groups.
Comparación Con Compuestos Similares
Similar Compounds: Other purine derivatives with varied substituents.
Uniqueness: This compound's unique combination of a dihydroisoquinoline unit and a purine core sets it apart, potentially conferring distinct biological and chemical properties.
List of Similar Compounds: Examples include caffeine, theobromine, and other xanthine derivatives, each with its own set of unique features and applications.
This compound's intricate structure and multifaceted reactivity make it an intriguing subject for ongoing research and application across diverse scientific fields.
Propiedades
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-22-18-17(19(26)23(2)20(22)27)25(10-11-28-3)16(21-18)13-24-9-8-14-6-4-5-7-15(14)12-24/h4-7H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCPOFYEHHXOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2546573.png)

![3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2546576.png)

![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2546585.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2546586.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2546587.png)
